2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide
Description
The compound 2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide is a structurally complex molecule featuring:
- A 2-methoxyphenoxy group linked via an acetamide bridge.
- A 2,3-dihydroindole core substituted at the 1-position with a thiophene-2-carbonyl moiety.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-27-18-5-2-3-6-19(18)28-14-21(25)23-16-9-8-15-10-11-24(17(15)13-16)22(26)20-7-4-12-29-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMXVJSLPHWEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations on the Acetamide Nitrogen
The acetamide nitrogen in the target compound is attached to a 2,3-dihydroindole ring fused to a thiophene carbonyl group. Structural analogs differ in this region:
- Compound 5k (): The nitrogen is linked to a 5-(methylthio)-1,3,4-thiadiazol-2-yl group instead of the dihydroindole-thiophene system. This substitution introduces a sulfur-rich heterocycle, which may enhance electron-withdrawing properties but reduce steric bulk compared to the target compound .
- G502-0267 (): Features a tetrahydroquinoline ring (six-membered) instead of the five-membered dihydroindole. The extended ring system could influence binding affinity in biological targets due to altered conformational flexibility .
Table 1: Substituent Comparison
Aryloxy Group Modifications
The 2-methoxyphenoxy group in the target compound is a key pharmacophore. Variations in this region include:
- Compound 5j (): Substituted with a 2-isopropyl-5-methylphenoxy group, increasing hydrophobicity and steric hindrance compared to the methoxy group .
Table 2: Aryloxy Group Impact
Heterocyclic Moieties
The thiophene-2-carbonyl and dihydroindole groups in the target compound distinguish it from analogs:
Molecular Weight and Solubility
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